4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
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Overview
Description
4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is a complex organic compound that features a benzenesulfonyl group, a bromothiophene moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as 5-bromothiophene-2-carboxylic acid and 1,3,4-oxadiazole derivatives. These intermediates are then subjected to sulfonylation and amidation reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: A compound with similar structural features, used in organic electronics.
4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: Another related compound with applications in polymer solar cells.
Uniqueness
4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is unique due to its combination of a benzenesulfonyl group, a bromothiophene moiety, and an oxadiazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4S2/c17-13-9-8-12(25-13)15-19-20-16(24-15)18-14(21)7-4-10-26(22,23)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHANAWLKQXCERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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